molecular formula C24H19BrFN3O3 B4087642 1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4087642
M. Wt: 496.3 g/mol
InChI Key: YGMHDYRIZIFWFB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound features a unique structure with multiple functional groups, including bromophenyl, fluorophenyl, pyridinylethyl, and diazinane trione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea derivatives and aldehydes under acidic or basic conditions.

    Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using bromobenzene and fluorobenzene derivatives, respectively.

    Attachment of Pyridinylethyl Group: The pyridinylethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using pyridine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., reflux, inert atmosphere).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
  • 1-(4-Bromophenyl)-5-[(4-methylphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
  • 1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-3-ylethyl)-1,3-diazinane-2,4,6-trione

Uniqueness

1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups, along with the pyridinylethyl moiety, allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFN3O3/c25-18-3-7-20(8-4-18)29-22(31)24(21(30)28-23(29)32,12-9-16-10-13-27-14-11-16)15-17-1-5-19(26)6-2-17/h1-8,10-11,13-14H,9,12,15H2,(H,28,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHDYRIZIFWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)CCC4=CC=NC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

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